Sulfo-NHS-Acetate Sodium Salt: A Technical Guide for Researchers and Drug Development Professionals
Sulfo-NHS-Acetate Sodium Salt: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the applications, reaction mechanisms, and experimental protocols for Sulfo-NHS-Acetate sodium salt in bioconjugation and protein modification.
Introduction
Sulfo-NHS-Acetate sodium salt, also known as sulfosuccinimidyl acetate, is a water-soluble reagent widely used in bioconjugation and protein chemistry.[1][2] Its primary function is to irreversibly block primary amines (e.g., the ε-amine of lysine residues and the N-terminal α-amine) on biomolecules by acetylation.[3][4][5] This modification is crucial in various applications, including preventing unwanted polymerization during crosslinking reactions, directing conjugation to other functional groups, and preparing immunogens.[3][4] The presence of the sulfonate group enhances its water solubility, allowing for reactions to be performed in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.[6]
Mechanism of Action
The core of Sulfo-NHS-Acetate's reactivity lies in its N-hydroxysuccinimide (NHS) ester group. This group reacts with primary amines in a nucleophilic acyl substitution reaction to form a stable and irreversible amide bond. The reaction proceeds optimally at a pH range of 7.0 to 9.0.[4] At these pH levels, the primary amine is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of an acetylated amine and the release of N-hydroxysulfosuccinimide as a byproduct.[4][7]
Key Applications
Sulfo-NHS-Acetate sodium salt is a versatile tool with several important applications in research and drug development:
-
Blocking of Primary Amines: The most common application is the permanent blocking of primary amines on proteins, peptides, and other biomolecules.[3][5] This is particularly useful when another functional group on the molecule, such as a carboxyl group, is the intended target for conjugation. By blocking the more reactive amines, side reactions and polymerization can be minimized.[4]
-
Directed Bioconjugation: In multi-step conjugation procedures, Sulfo-NHS-Acetate is used to protect amines. For instance, in peptide-carrier protein conjugation for immunogen production, the amines on the peptide can be blocked first. This allows for the specific activation of carboxyl groups on the peptide using carbodiimide chemistry (e.g., with EDC) for subsequent conjugation to the amines of the carrier protein.[3][4]
-
Protein Labeling and Modification: Researchers utilize Sulfo-NHS-Acetate for labeling proteins in various assays, which can aid in their detection and quantification.[1] It is also employed to modify the charge of a protein by neutralizing the positive charge of lysine residues, which can be useful in studying protein structure and function.[6][8]
-
Antibody-Drug Conjugate (ADC) Development: In the field of targeted therapeutics, precise control over conjugation chemistry is paramount. Sulfo-NHS-Acetate can be used to block specific lysine residues on an antibody, thereby directing the conjugation of a cytotoxic drug to other sites.[1]
-
PROTAC Development: Sulfo-NHS-Acetate is also utilized as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C6H6NNaO7S | [2] |
| Molecular Weight | 259.17 g/mol | [2][5] |
| CAS Number | 152305-87-8 | [2][5] |
| Appearance | White to off-white solid | [9] |
| Solubility | Water-soluble | [10] |
Stability of NHS and Sulfo-NHS Esters
The stability of the NHS ester is pH-dependent, with hydrolysis being a competing reaction to aminolysis. The sulfonate group on Sulfo-NHS esters generally increases their stability in aqueous solutions compared to their non-sulfonated counterparts.
| pH | Half-life of NHS Esters |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Note: This data is for general NHS esters and provides an approximation for the stability of Sulfo-NHS-Acetate.
Experimental Protocols
General Protocol for Amine Blocking on Proteins
This protocol provides a general guideline for the acetylation of primary amines on a protein using Sulfo-NHS-Acetate. Optimal conditions may vary depending on the specific protein and application.
Materials:
-
Protein of interest
-
Sulfo-NHS-Acetate sodium salt
-
Reaction Buffer: Amine-free buffer with a pH of 7.0-8.0 (e.g., 100 mM sodium phosphate buffer)[2]
-
Quenching Buffer (optional): 0.5 M Tris-HCl, pH 7.4-8.0 or 0.5 M glycine[2][5]
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[2][5] Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete for the reagent.[2]
-
Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Acetate in the Reaction Buffer or deionized water to a concentration of approximately 0.01 M.[2] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[4]
-
Reaction: Add a 10-50 molar excess of Sulfo-NHS-Acetate to the protein solution.[2][5] If the amine concentration is unknown, a starting point is to add an equivalent mass of Sulfo-NHS-Acetate to the mass of the protein.[2]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. For proteins that are sensitive to temperature, the incubation can be performed at 4°C for 2-3 hours.[2][5]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration that is in excess of the remaining Sulfo-NHS-Acetate.[2][5]
-
Purification: Remove excess reagent and byproducts (N-hydroxysulfosuccinimide) by desalting gel filtration or dialysis.[2][5]
Two-Step Bioconjugation Protocol using EDC and Sulfo-NHS
This protocol describes the conjugation of a molecule with a carboxyl group (Molecule A) to a molecule with a primary amine (Molecule B), where Sulfo-NHS is used to increase the efficiency and stability of the active ester intermediate. While this protocol uses the more general Sulfo-NHS, the principle is directly applicable to workflows where amine blocking with Sulfo-NHS-Acetate would be a preceding or subsequent step.
Materials:
-
Molecule A (with carboxyl group)
-
Molecule B (with primary amine)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]
-
Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.5[11]
-
Quenching Solution (optional): β-mercaptoethanol[11]
-
Desalting column or dialysis equipment
Procedure:
-
Activation of Carboxyl Groups:
-
Quenching of EDC (Optional):
-
Add β-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes at room temperature to inactivate any remaining EDC.[11]
-
-
Conjugation to Amines:
-
Purification:
-
Purify the conjugate using dialysis or gel filtration to remove excess reagents and byproducts.[11]
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. proteochem.com [proteochem.com]
- 3. cephamls.com [cephamls.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sulfo-NHS-Acetate, free acid | BroadPharm [broadpharm.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
